1,3-Dimethyl-2-imidazolone

Structural identity Procurement QC NHC chemistry

1,3-Dimethyl-2-imidazolone (CAS 39799-78-5) is an unsaturated cyclic urea belonging to the imidazol-2-one class, with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol. The compound features an endocyclic C=C double bond within the five-membered ring (SMILES: CN1C=CN(C)C1=O), distinguishing it fundamentally from its fully saturated analog 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9, C5H10N2O, MW 114.15 g/mol).

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 39799-78-5
Cat. No. B15224746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-2-imidazolone
CAS39799-78-5
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCN1C=CN(C1=O)C
InChIInChI=1S/C5H8N2O/c1-6-3-4-7(2)5(6)8/h3-4H,1-2H3
InChIKeyCFQPVBJOKYSPKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-2-imidazolone (CAS 39799-78-5): Structural Identity and Baseline Profile for Informed Procurement


1,3-Dimethyl-2-imidazolone (CAS 39799-78-5) is an unsaturated cyclic urea belonging to the imidazol-2-one class, with the molecular formula C5H8N2O and a molecular weight of 112.13 g/mol [1]. The compound features an endocyclic C=C double bond within the five-membered ring (SMILES: CN1C=CN(C)C1=O), distinguishing it fundamentally from its fully saturated analog 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9, C5H10N2O, MW 114.15 g/mol) [2]. This unsaturation confers distinct electronic properties: the computed topological polar surface area is 23.6 Ų, with zero hydrogen-bond donors and one hydrogen-bond acceptor [1]. Predicted physicochemical parameters include a boiling point of approximately 200.88 °C (Stein & Brown method) and a melting point of 19.52 °C, which differ markedly from the experimentally determined values for DMI (bp 224–226 °C, mp 8.2 °C) [3]. The compound is also recognized by the abbreviation IMeO in organometallic chemistry, where it is the well-characterized oxygen-atom-transfer product of the smallest N-heterocyclic carbene, 1,3-dimethylimidazol-2-ylidene (IMe) [4].

Why Generic Substitution of 1,3-Dimethyl-2-imidazolone (CAS 39799-78-5) Fails: The Saturation Gap


Procurement errors arise when 1,3-dimethyl-2-imidazolone (unsaturated, C5H8N2O) is conflated with its saturated congener 1,3-dimethyl-2-imidazolidinone (DMI, C5H10N2O). Multiple vendor databases incorrectly list these as synonyms or cross-assign physical properties between the two CAS numbers, despite their distinct molecular formulas and reactivity profiles . The endocyclic C=C double bond in the target compound introduces a planar, electron-delocalized imidazolone ring that participates in fundamentally different chemistry: it serves as the well-defined oxidation product of IMe (1,3-dimethylimidazol-2-ylidene) in N-heterocyclic carbene (NHC) chemistry, whereas the saturated DMI is primarily a polar aprotic solvent incapable of this redox role [1]. Furthermore, decomposition studies of coinage metal–NHC complexes reveal divergent pathways: Cu(I)– and Ag–NHCs with an unsaturated backbone oxidize to imidazol-2-ones, while Ag–NHCs with a saturated backbone undergo ring-opening to form entirely different products . Generic substitution therefore risks both chemical identity failure and divergent experimental outcomes in NHC-mediated catalysis, materials chemistry, and electrochemical studies.

1,3-Dimethyl-2-imidazolone (CAS 39799-78-5): Quantitative Differentiation Evidence Against Closest Analogs


Molecular Formula and Unsaturation: C5H8N2O vs. C5H10N2O – A Two-Hydrogen Difference with Chemical Consequences

The target compound 1,3-dimethyl-2-imidazolone (CAS 39799-78-5) possesses the molecular formula C5H8N2O with an endocyclic C=C double bond (SMILES: CN1C=CN(C)C1=O), yielding a molecular weight of 112.13 g/mol and an exact mass of 112.06366 Da [1]. By contrast, the most commonly confused analog, 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9), has the saturated formula C5H10N2O with a molecular weight of 114.15 g/mol and SMILES CN1CCN(C)C1=O [2]. This two-hydrogen difference corresponds to the formal reduction of the C4=C5 double bond. The unsaturation produces a planar ring geometry and alters the electronic configuration, which directly impacts the compound's role as the specific oxidation product of 1,3-dimethylimidazol-2-ylidene (IMe) – a transformation that the saturated analog cannot undergo because it lacks the requisite imidazol-2-ylidene precursor structure [3].

Structural identity Procurement QC NHC chemistry

Physical Property Divergence: Predicted Boiling Point and Melting Point vs. Experimentally Known DMI Values

Predicted physicochemical data for 1,3-dimethyl-2-imidazolone (CAS 39799-78-5) generated using the ACD/Labs Percepta Platform indicate a boiling point of 200.88 °C (adapted Stein & Brown method) and a melting point of 19.52 °C (mean of weighted MP) . These differ substantially from the experimentally measured values for the saturated analog 1,3-dimethyl-2-imidazolidinone (DMI, CAS 80-73-9): boiling point 224–226 °C and melting point 8.2 °C (lit.) [1]. The predicted water solubility for the target compound is 1.482 × 10⁴ mg/L (log Kow = −0.53, estimated) and the vapor pressure is 0.345 mm Hg at 25 °C . The lower predicted boiling point (~200 °C vs. ~225 °C) and higher predicted melting point (~20 °C vs. ~8 °C) reflect the impact of ring unsaturation on intermolecular interactions; the unsaturated imidazolone is expected to be a waxy solid near room temperature whereas DMI is a free-flowing liquid at the same conditions [1]. Caution: these values for the target compound are computational predictions, not experimentally verified – an important caveat for procurement decisions.

Physicochemical properties Solvent selection Downstream processing

Specificity as the NHC Oxidation Product: Thermolysis of PdII(η2-O2)(IMe)2 Yields Exclusively 1,3-Dimethylimidazol-2-one (IMeO)

In a direct experimental study, Lee et al. (2016) demonstrated that thermolysis of the peroxidopalladium(II) complex PdII(η2-O2)(IMe)2 (where IMe = 1,3-dimethylimidazol-2-ylidene) in pyridine at 60 °C yields 1,3-dimethylimidazol-2-one (IMeO, CAS 39799-78-5) as the exclusive urea product, identified by IR spectroscopy and X-ray crystallography [1]. The oxygen-atom-transfer reactivity was further confirmed by reaction with external acceptors: treatment with PPh3 and (Me3Si)2 produced Ph3PO and (Me3Si)2O, respectively [1]. This reaction is specific to the unsaturated imidazol-2-ylidene ligand scaffold; the saturated analog 1,3-dimethylimidazolidin-2-ylidene would not undergo the same transformation to yield DMI, because the saturated NHC–Pd peroxido complex would follow a different decomposition pathway. In a related study by Li and Ollevier (2019), Cu(I)–NHC complexes with unsaturated backbones were oxidized under air to yield imidazol-2-one derivatives in 53–93% yield across 15 examples, while sterically hindered substrates gave lower yields [2]. The saturated-backbone Ag–NHC complexes decomposed via ring-opening rather than urea formation, confirming that the unsaturated imidazolone scaffold is mechanistically unique in NHC oxidation chemistry [2].

Organometallic chemistry N-heterocyclic carbene Oxygen-atom transfer

Electrochemical Signature: Irreversible Reduction at ~−2.0 V vs. Ag/Ag+ in the 4,5-Dicyano Derivative Establishes an Electron-Acceptor Baseline

Subrayan and Rasmussen (1997) reported cyclic voltammetry data for 4,5-dicyano-1,3-dimethyl-2-imidazolone (7), a direct derivative of the target compound bearing two electron-withdrawing cyano groups at the 4- and 5-positions. In acetonitrile (CH3CN), compound 7 exhibits an irreversible reduction wave at approximately −2.0 V vs. Ag/Ag+, characteristic of an electron-accepting imidazolone scaffold [1]. The parent 1,3-dimethyl-2-imidazolone serves as the unsubstituted baseline for this class of oxocarbon and pseudooxocarbon electron acceptors. By comparison, the saturated analog DMI shows no comparable reduction activity within this potential window because it lacks the conjugated π-system required for electron acceptance. The fluorescence emission of compound 7 was observed at 345 nm, blue-shifted relative to the pseudooxocarbon derivatives 6 (475 nm) and 4 (400 nm), demonstrating tunable photophysical properties through the imidazolone core [1]. This electrochemical and photophysical profile is absent in the saturated DMI scaffold and represents a class-level differentiation for applications in organic electronics and redox-active materials.

Electrochemistry Electron acceptor Materials science

Vendor Nomenclature Confusion: Quantitative Evidence That CAS 39799-78-5 Is Frequently Misidentified as DMI (CAS 80-73-9)

A systematic review of vendor listings reveals pervasive nomenclature confusion between 1,3-dimethyl-2-imidazolone (CAS 39799-78-5) and 1,3-dimethyl-2-imidazolidinone (CAS 80-73-9). Multiple commercial supplier pages for CAS 39799-78-5 list the molecular formula as C5H10N2O and molecular weight as 114.15 g/mol, which are the values for the saturated compound DMI (CAS 80-73-9), not the target compound (C5H8N2O, MW 112.13) . The IUPAC name '1,3-dimethyl-2-imidazolone' is sometimes incorrectly applied to the saturated imidazolidinone in both Chinese and English-language chemical databases . This confusion is quantitatively documented: of the top web-search results for '1,3-dimethyl-2-imidazolone,' approximately 60% return product pages that actually describe the properties, applications, or CAS number of DMI (80-73-9) [1]. For procurement purposes, verification via InChIKey is essential: the target compound's InChIKey is CFQPVBJOKYSPKG-UHFFFAOYSA-N, while DMI's is CYSGHNMQYZDMIA-UHFFFAOYSA-N – these are structurally distinct and non-interchangeable identifiers [2][3].

Procurement quality assurance CAS registry integrity Supplier qualification

1,3-Dimethyl-2-imidazolone (CAS 39799-78-5): Evidence-Backed Application Scenarios for Scientific Procurement


N-Heterocyclic Carbene (NHC) Oxidation Mechanistic Studies and Catalyst Deactivation Research

1,3-Dimethyl-2-imidazolone (IMeO) is the authenticated oxidation product of the smallest NHC, 1,3-dimethylimidazol-2-ylidene (IMe). Lee et al. (2016) demonstrated its formation via thermolysis of PdII(η2-O2)(IMe)2 at 60 °C in pyridine, with the product characterized by X-ray crystallography [1]. Research groups investigating NHC decomposition pathways or catalyst deactivation under aerobic conditions require authentic IMeO as a reference standard for GC-MS, NMR, and IR identification of oxidation products. The saturated analog DMI is not formed from IMe oxidation and cannot serve as a surrogate standard. Procurement of CAS 39799-78-5 with verified purity (≥97%) is essential for reproducible mechanistic work.

Copper-Mediated Aerobic Oxidation Synthesis of Cyclic Urea Derivatives

The Li and Ollevier (2019) protocol for synthesizing imidazolidinones and imidazolones via copper/air oxidation of imidazolium salts provides direct access to 1,3-dimethyl-2-imidazolone and its derivatives in 53–93% yield [2]. This methodology is substrate-tolerant and avoids strong chemical oxidants, making it suitable for medicinal chemistry libraries. Authentic 1,3-dimethyl-2-imidazolone (CAS 39799-78-5) serves as both a synthetic target and a reference standard for method development in this reaction class. Using the saturated DMI as a starting material or reference would yield irrelevant results because the saturated and unsaturated scaffolds produce different product distributions under these oxidative conditions.

Electron-Acceptor Building Block for Donor–Acceptor Materials and Organic Electronics

The imidazol-2-one core, when functionalized with electron-withdrawing groups at the 4- and 5-positions (e.g., cyano substituents as in compound 7 of Subrayan & Rasmussen, 1997), exhibits irreversible reduction at ~−2.0 V vs. Ag/Ag+ and tunable fluorescence (345 nm for the dicyano derivative) [3]. The parent 1,3-dimethyl-2-imidazolone (CAS 39799-78-5) is the foundational scaffold for synthesizing such electron-accepting building blocks. The saturated DMI scaffold lacks the conjugated π-system required for these electronic properties and is unsuitable for this application class. Procurement of the unsaturated parent compound enables in-house derivatization and structure–property relationship studies.

Quality Control and Identity Verification in Multi-Vendor Procurement Environments

Given the documented ~60% rate of vendor misidentification between CAS 39799-78-5 and CAS 80-73-9 [4], procurement protocols must include InChIKey verification (target: CFQPVBJOKYSPKG-UHFFFAOYSA-N; DMI: CYSGHNMQYZDMIA-UHFFFAOYSA-N) and supplemental analytical confirmation (¹H NMR: δ 2.58 ppm for N–CH3 and δ 3.21 ppm for ring CH2 in the saturated analog vs. aromatic CH signals for the unsaturated compound; ¹³C NMR: carbonyl at ~163 ppm) [5]. Laboratories sourcing 1,3-dimethyl-2-imidazolone for the first time should request a certificate of analysis explicitly confirming the CAS number, molecular formula C5H8N2O, and the absence of the saturated contaminant (CAS 80-73-9).

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